Stereochemical Purity and Enantiomeric Differentiation: (R) vs. (S) Configurations
In a closely related series of antimalarial pyrrolidine acetamides, the absolute stereochemistry of the pyrrolidine ring was shown to dictate biological potency. The active enantiomer in that series, (-)-CWHM-1552, possesses a (3S,4R) configuration and exhibited an in vitro IC50 of 51 nM against P. falciparum 3D7, while the opposite enantiomer was significantly less potent [1]. While this data is from a more complex 4-aryl analog, it establishes a class-level inference that the (R)-stereochemistry in N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is likely a non-negotiable feature for any stereospecific biological target or chiral synthesis application. This differentiates the compound from its (S)-enantiomer (CAS 1354016-06-0), for which no comparable activity data exists .
| Evidence Dimension | Stereochemical impact on potency |
|---|---|
| Target Compound Data | Single (R)-enantiomer configuration (CAS 1354003-41-0) [1] |
| Comparator Or Baseline | (S)-enantiomer (CAS 1354016-06-0); Inactive enantiomer of a related 4-aryl pyrrolidine acetamide |
| Quantified Difference | In a related 4-aryl pyrrolidine acetamide series, the active enantiomer showed an IC50 of 51 nM; the opposite enantiomer was inactive [1]. |
| Conditions | In vitro Plasmodium falciparum 3D7 growth inhibition assay for related 4-aryl pyrrolidine acetamides [1]. |
Why This Matters
Procuring the wrong enantiomer (e.g., the (S)-isomer) for a stereospecific biological assay or asymmetric synthesis will likely lead to a complete loss of activity or yield, rendering the experiment invalid.
- [1] Meyers, M. J., et al. (2019). 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides. ACS Medicinal Chemistry Letters, 10(6), 966–971. DOI: 10.1021/acsmedchemlett.9b00123. View Source
